2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methyl-2-nitrophenyl)acetamide
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Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methyl-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Scientific Research Applications
Biological Effects of Acetamide Derivatives
The study by Kennedy (2001) reviews the toxicology of acetamide and its derivatives, providing an updated understanding of the biological consequences of exposure to these chemicals. This research is crucial for understanding the biological effects of similar acetamide derivatives, highlighting the importance of evaluating the toxicity and usage implications of such compounds in commercial and therapeutic contexts (Kennedy, 2001).
Degradation and Toxicity
Qutob et al. (2022) discuss the degradation of acetaminophen by advanced oxidation processes, shedding light on the pathways, by-products, and biotoxicity of degradation products. This information could be instrumental in researching the environmental impact and degradation mechanisms of structurally related compounds (Qutob et al., 2022).
Neuroprotective Properties
Takahashi et al. (2006) explore the neuropharmacology of YM872, highlighting its potential as a neuroprotective agent. The study's focus on receptor antagonists and their solubility and efficacy in reducing infarct volume in ischemic conditions could inform the development of novel therapeutic agents with similar chemical frameworks (Takahashi et al., 2006).
Hepatotoxicity and Treatment Options
Cai et al. (2022) review the pathogenesis of acetaminophen-induced liver injury and its treatment options, providing insights into the mechanisms involved in hepatocyte necrosis, sterile inflammation, and regeneration. Understanding these mechanisms is vital for developing strategies to mitigate the hepatotoxic effects of related compounds (Cai et al., 2022).
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-methyl-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-10-4-5-13(17(6-10)23(26)27)21-18(24)9-16-19(25)22-15-8-12(3)11(2)7-14(15)20-16/h4-8,16,20H,9H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVXHNDMJGPULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.